Cas no 116632-14-5 (3-iodonaphthalen-2-amine)

3-ヨードナフタレン-2-アミンは、有機合成化学において重要な中間体として利用される化合物です。ナフタレン骨格にヨード基とアミン基が隣接して位置する特異な構造を持ち、パラジウムカップリング反応や置換反応などの官能基変換に優れた反応性を示します。特に医薬品や機能性材料の合成前駆体としての応用が期待され、高い純度と安定性が特徴です。その電子特性から、有機エレクトロニクス材料開発における構築単位としても注目されています。取り扱い時にはヨード化合物としての適切な管理が必要です。

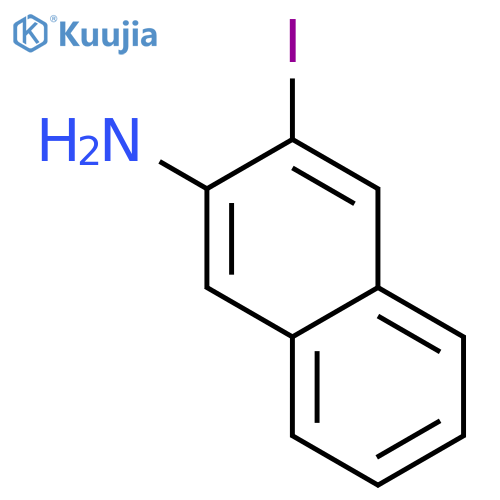

3-iodonaphthalen-2-amine structure

商品名:3-iodonaphthalen-2-amine

CAS番号:116632-14-5

MF:C10H8IN

メガワット:269.081694602966

MDL:MFCD12028563

CID:1208075

PubChem ID:11425663

3-iodonaphthalen-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-iodonaphthalen-2-amine

- SureCN1672114

- 2-AMINO-3-IODONAPHTHALENE

- 2-Naphthalenamine, 3-iodo-

- CTK4A9913

- 3-iodo-[2]naphthylamine

- AGN-PC-008V0T

- AG-D-38149

- BB 0261727

- 3-Jod-[2]naphthylamin

- 3-Jod-2-amino-naphthalin

- 3-iodo-2-aminonaphthalene

- 3-iodo-2-naphthylamine

- 2-Naphthalenamine,3-iodo

- A922129

- SCHEMBL1672114

- DTXSID50465524

- DS-12166

- SY045819

- 116632-14-5

- MFCD12028563

- CS-0134563

- AKOS015854878

- DB-083947

-

- MDL: MFCD12028563

- インチ: InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2

- InChIKey: KAOTXIGLMDOHJJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=CC(=C(C=C2C=C1)N)I

計算された属性

- せいみつぶんしりょう: 268.97000

- どういたいしつりょう: 268.97015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 26.02000

- LogP: 3.60780

3-iodonaphthalen-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM235206-1g |

3-Iodonaphthalen-2-amine |

116632-14-5 | 95% | 1g |

$425 | 2023-01-08 | |

| abcr | AB447491-1 g |

3-Iodonaphthalen-2-amine; . |

116632-14-5 | 1g |

€830.00 | 2023-04-22 | ||

| Alichem | A219000244-1g |

3-Iodonaphthalen-2-amine |

116632-14-5 | 95% | 1g |

$998.00 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET825-250mg |

3-iodonaphthalen-2-amine |

116632-14-5 | 97% | 250mg |

2047CNY | 2021-05-08 | |

| Aaron | AR000DL0-250mg |

2-Naphthalenamine, 3-iodo- |

116632-14-5 | 98% | 250mg |

$49.00 | 2025-01-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU719-5g |

3-iodonaphthalen-2-amine |

116632-14-5 | 95% | 5g |

¥5863.0 | 2024-04-25 | |

| A2B Chem LLC | AA16504-100mg |

2-Amino-3-iodonaphthalene |

116632-14-5 | 95% | 100mg |

$16.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU719-100mg |

3-iodonaphthalen-2-amine |

116632-14-5 | 95% | 100mg |

¥171.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU719-1g |

3-iodonaphthalen-2-amine |

116632-14-5 | 95% | 1g |

¥1477.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205203-250mg |

3-Iodonaphthalen-2-amine |

116632-14-5 | 98% | 250mg |

¥564.00 | 2024-08-09 |

3-iodonaphthalen-2-amine 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

116632-14-5 (3-iodonaphthalen-2-amine) 関連製品

- 615-43-0(2-Iodoaniline)

- 90016-93-6(1-Iodonaphthalen-2-amine)

- 676267-06-4(2-Iodonaphthalen-1-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:116632-14-5)3-iodonaphthalen-2-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):194.0/967.0